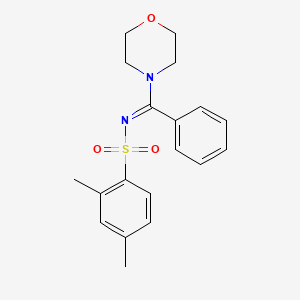

![molecular formula C15H22ClNO3 B2488030 3-[4-(4-Morpholinyl)butoxy]benzaldehyde hydrochloride CAS No. 1049742-64-4](/img/structure/B2488030.png)

3-[4-(4-Morpholinyl)butoxy]benzaldehyde hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

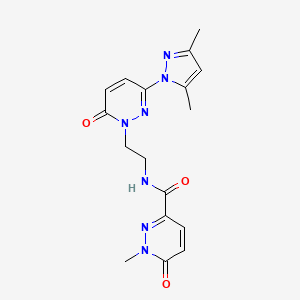

“3-[4-(4-Morpholinyl)butoxy]benzaldehyde hydrochloride” is a chemical compound with the linear formula C15H21NO3 . It is used in various areas of research including Life Science, Material Science, Chemical Synthesis, Chromatography, and Analytical studies .

Molecular Structure Analysis

The InChI code for “3-[4-(4-Morpholinyl)butoxy]benzaldehyde hydrochloride” is 1S/C15H21NO3.ClH/c17-13-14-3-5-15 (6-4-14)19-10-2-1-7-16-8-11-18-12-9-16;/h3-6,13H,1-2,7-12H2;1H . This code provides a standard way to encode the molecular structure using text.Physical And Chemical Properties Analysis

The molecular weight of “3-[4-(4-Morpholinyl)butoxy]benzaldehyde hydrochloride” is 299.8 . It has a solid physical form and should be stored at room temperature . More detailed physical and chemical properties like melting point, boiling point, and density might need further experimental measurements.Scientific Research Applications

Synthesis and Chemical Properties

- Synthesis of Cyclohexadienes and Related Compounds : A study by Nitta, Takimoto, and Ueda (1992) explored the synthesis of new condensation products like 1,5-dimethoxycarbonyl-2-methyl-4-morpholino (or piperidino)-6-phenyl-1, 3-cyclohexadiene. Some of these compounds demonstrated potent calcium channel-blocking activity (Nitta, H., Takimoto, K., & Ueda, I., 1992).

- Formation of Tetrahydroisoquinolin-4-ols : Research by Moshkin and Sosnovskikh (2013) revealed a novel one-pot synthesis of tetrahydroisoquinolines via acid-catalyzed rearrangement of 5-aryloxazolidines, offering a potential approach for the synthesis of this class of compounds (Moshkin, V. & Sosnovskikh, V., 2013).

- Reactivity of 2-Morpholinobutadienes : The study by Barluenga et al. (1990) analyzed how 2-morpholinobutadienes react with various dienophiles, indicating the impact of substituents on their behavior and product formation (Barluenga, J., Aznar, F., Cabal, M., & Valdés, C., 1990).

Catalysis and Organic Synthesis

- Palladium Complexes for C–C and C–N Coupling : Dutta and Bhattacharya (2013) studied the interaction of benzaldehyde thiosemicarbazones with palladium, leading to the formation of complexes that are efficient in catalyzing C–C and C–N coupling reactions (Dutta, J. & Bhattacharya, S., 2013).

- Ruthenium(III) Schiff Base Complexes : A study by Mahalingam et al. (2006) focused on ruthenium(III) complexes with N, O donor ligands derived from 2-hydroxy-1-naphthaldehyde and primary amines, which showed catalytic activity in the oxidation of benzyl alcohol to benzaldehyde (Mahalingam, V., Karvembu, R., Chinnusamy, V., & Natarajan, K., 2006).

Biochemical and Pharmaceutical Applications

- Antibacterial Activity of Aminoalkanols Hydrochlorides : Isakhanyan et al. (2014) reported on the synthesis and antibacterial activity of tertiary aminoalkanols hydrochlorides, which are related to the compound (Isakhanyan, A. U., Gevorgyan, G., Arakelyan, A., Safaryan, A., & Panosyan, G., 2014).

- Antitumor Activities of 4-Aminoquinazoline Derivatives : Li (2015) synthesized novel 4-aminoquinazoline derivatives, demonstrating certain activities against Bcap-37 cell proliferation, which indicates potential applications in cancer research (Li, W., 2015).

Safety and Hazards

properties

IUPAC Name |

3-(4-morpholin-4-ylbutoxy)benzaldehyde;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21NO3.ClH/c17-13-14-4-3-5-15(12-14)19-9-2-1-6-16-7-10-18-11-8-16;/h3-5,12-13H,1-2,6-11H2;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NIAJXGLKMBKLJW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1CCCCOC2=CC=CC(=C2)C=O.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22ClNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.79 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-[4-(4-Morpholinyl)butoxy]benzaldehyde hydrochloride | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 5,7-dichloropyrazolo[1,5-A]pyrimidine-3-carboxylate](/img/structure/B2487948.png)

![(2,6-Difluorophenyl)-[4-[(6-methylpyrimidin-4-yl)amino]piperidin-1-yl]methanone](/img/structure/B2487953.png)

![N-(4-(2-(((1H-benzo[d]imidazol-2-yl)methyl)amino)-2-oxoethyl)thiazol-2-yl)-6-oxo-1,6-dihydropyridine-3-carboxamide](/img/structure/B2487954.png)

![5-[1-(Cyclopropylmethyl)-5-[3-(oxetan-3-yl)-3-azabicyclo[3.1.0]hexan-6-yl]pyrazol-3-yl]-3-(trifluoromethyl)pyridin-2-amine](/img/structure/B2487955.png)

![2-chloro-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzamide](/img/structure/B2487956.png)

![7-(4-(3-chlorobenzyl)piperazine-1-carbonyl)-5-isopropyl-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2487962.png)

![N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-benzyloxalamide](/img/structure/B2487967.png)

![3-(4-fluorobenzyl)-1,7-dimethyl-8-(2-morpholinoethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2487969.png)